N-Ethylphentermine HCl
Description
N-Ethylphentermine HCl is a phenethylamine derivative structurally related to phentermine (CAS 1197-21-3), a well-known appetite suppressant used in obesity management .
Properties
Molecular Formula |
C12H19N.HCl |
|---|---|
Molecular Weight |
213.75 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Phentermine HCl | C₁₀H₁₅N·HCl | 185.70 | 1197-21-3 | Primary amine, phenethyl backbone |
| N-Ethylphentermine HCl* | C₁₁H₁₇N·HCl (inferred) | ~199.72 (estimated) | Not available | N-ethyl substitution on phentermine |
| N-Ethylcathinone HCl | C₁₁H₁₅NO·HCl | 237.70 | LGCFOR1275.63 | β-ketone, N-ethylphenethylamine |
| Sibutramine HCl | C₁₇H₂₆ClN·HCl | 334.33 | 84485-01-8 | Bicyclic structure, chlorophenyl group |
*Inferred data due to lack of direct evidence.
Pharmacological Effects and Mechanisms
- Phentermine HCl: Stimulates norepinephrine release, suppressing appetite via adrenergic pathways .
- This compound : Likely shares adrenergic activity but may exhibit prolonged duration due to increased lipophilicity from the ethyl group.
- N-Ethylcathinone HCl: Acts as a stimulant, inhibiting dopamine/norepinephrine reuptake (similar to other cathinones) .
- Sibutramine HCl: Dual reuptake inhibition of serotonin and norepinephrine, enhancing satiety; withdrawn in 2010 due to cardiovascular risks .
Table 2: Pharmacodynamic Profiles
| Compound | Primary Mechanism | Therapeutic Use | Key Risks/Withdrawal Reasons |
|---|---|---|---|
| Phentermine HCl | Norepinephrine releaser | Obesity management | Hypertension, tachycardia |
| This compound* | Presumed adrenergic agonist | Potential appetite suppression | Limited safety data (assumed) |
| N-Ethylcathinone HCl | Dopamine/norepinephrine reuptake inhibitor | Recreational stimulant | Abuse potential, neurotoxicity |
| Sibutramine HCl | Serotonin-norepinephrine reuptake inhibitor | Obesity (withdrawn) | Increased cardiovascular events |
Table 3: Stability and Handling (Based on Analogous Compounds)
Q & A
Q. What analytical methods are recommended for determining the purity of N-Ethylphentermine HCl in synthesized samples?
Methodological Answer: Potentiometric titration using standardized NaOH is effective for quantifying acidic/basic impurities. Key steps include:
- Endpoint determination : Use first- and second-derivative plots to identify equivalence points, as overlapping protonation steps (e.g., from impurities) may obscure traditional pH jumps .
- Data validation : Compare calculated molar concentrations (from titration endpoints) against theoretical values derived from synthesis stoichiometry. Discrepancies >2% warrant spectroscopic reanalysis (e.g., NMR or LC-MS) .
Q. How can researchers validate the structural identity of this compound during synthesis?
Methodological Answer: Combine spectroscopic techniques to cross-verify structural features:
- NMR : Confirm ethyl and phenyl group positions via H/C chemical shifts and coupling patterns.
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z consistent with theoretical mass).
Q. What experimental controls are critical for assessing this compound’s stability under varying pH conditions?
Methodological Answer:
- Control groups : Include buffer solutions (pH 2–12) stored at 25°C and 37°C to simulate physiological and accelerated degradation.
- Quantitative analysis : Use HPLC-UV at timed intervals to track degradation products. Statistical validation (e.g., ANOVA) ensures observed changes are significant () .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?
Methodological Answer:
- Data harmonization : Apply compartmental pharmacokinetic modeling to reconcile differences in absorption rates or metabolite profiles.
- Statistical adjustments : Use weighted least squares regression to account for interspecies variability in metabolic enzymes (e.g., CYP450 isoforms) .
- Ethical validation : Ensure in vivo protocols comply with NIH preclinical guidelines, including sample size justification and blinded outcome assessments .
Q. What strategies optimize the synthesis of this compound to minimize byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Vary reaction temperature, solvent polarity, and catalyst loading to identify optimal conditions via response surface methodology.
- Byproduct analysis : Use GC-MS to detect and quantify impurities; iterative refinement reduces byproducts to <1% .
- Reproducibility checks : Document all steps in compliance with IUPAC nomenclature and spectroscopy reporting standards .
Q. How can researchers address conflicting literature reports on this compound’s receptor binding affinity?
Methodological Answer:
- Source evaluation : Prioritize peer-reviewed studies using radioligand binding assays (e.g., values from primary sources). Exclude secondary reviews lacking raw data .
- Experimental replication : Repeat assays under standardized conditions (e.g., 25°C, Tris-HCl buffer) with positive/negative controls (e.g., phentermine as a comparator) .
- Meta-analysis : Use random-effects models to statistically aggregate data, accounting for inter-study heterogeneity .
Data Presentation and Ethical Compliance
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
Q. How should researchers document experimental protocols to ensure reproducibility?
Methodological Answer:
- Detailed reporting : Specify instrument calibration (e.g., pH meter calibration pre-titration ), reagent lot numbers, and environmental conditions (e.g., humidity for hygroscopic samples).
- Ethical alignment : Adhere to NIH preclinical checklists for animal studies, including randomization and blinding protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
